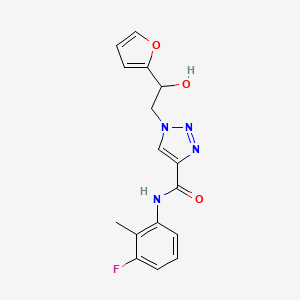
N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15FN4O3 and its molecular weight is 330.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-fluoro-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring via a click chemistry approach, where azides and alkynes react under mild conditions. The presence of functional groups such as the furan and hydroxyethyl moieties enhances its solubility and biological activity.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing a triazole core have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.
Table 1: Antiproliferative Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
These compounds demonstrated better efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, highlighting their potential as novel anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown promising antimicrobial effects. For example, certain synthesized compounds demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 10 μg/mL |
| Compound E | S. aureus | 5 μg/mL |
Structure-Activity Relationships (SAR)
The SAR studies indicate that the position and nature of substituents on the triazole ring significantly influence biological activity. Ortho-substituted compounds tend to exhibit better activity than their meta or para counterparts. Moreover, increasing the number of substituents generally decreases activity, suggesting an optimal balance is necessary for efficacy .
Case Studies
A notable case study involved the evaluation of a related triazole compound in a clinical setting, where it was tested against resistant cancer cell lines. Results indicated that the compound effectively reduced cell viability and induced apoptosis at low concentrations, reinforcing the hypothesis that triazole derivatives can serve as effective anticancer agents .
Propriétés
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-10-11(17)4-2-5-12(10)18-16(23)13-8-21(20-19-13)9-14(22)15-6-3-7-24-15/h2-8,14,22H,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAPOBHMVZRHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














